molecular formula C12H15N3 B13590492 n-Methyl-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-amine

n-Methyl-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13590492
M. Wt: 201.27 g/mol
InChI Key: UVARVJJXBDZCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Methyl-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine is a heterocyclic amine featuring a pyrazole core substituted with a phenyl group at the 1-position and an ethylamine side chain at the 4-position, where the terminal amine is methylated. The methyl group on the amine may influence pharmacokinetics by modulating solubility and metabolic stability .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-methyl-2-(1-phenylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C12H15N3/c1-13-8-7-11-9-14-15(10-11)12-5-3-2-4-6-12/h2-6,9-10,13H,7-8H2,1H3

InChI Key

UVARVJJXBDZCMP-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CN(N=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of n-Methyl-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Unique Features Biological/Chemical Impact
This compound - 1-Phenyl
- 4-Ethylamine (N-methylated)
C₁₂H₁₅N₃ Methylated amine enhances metabolic stability; phenyl group increases aromatic interactions Potential receptor binding with improved pharmacokinetics
2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine - 1-Phenyl
- 3-(4-Chlorophenyl)
- 4-Ethylamine
C₁₇H₁₆ClN₃ Chlorine atom introduces electronegativity Enhanced antimicrobial activity due to halogenated aryl group
N-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-4-amine - 4-Ethoxyphenyl
- 1-Ethylpyrazole
C₁₅H₂₁N₃O Ethoxy group improves solubility Increased polarity for aqueous-phase reactivity
1-(2-Fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine - 2-Fluoroethyl
- Pyrrole-methyl
C₁₃H₂₀FN₅ Fluorine enhances bioavailability; pyrrole enables π-stacking Potential CNS activity due to fluorinated alkyl chain
N-Methyl-2-(1H-1,2,4-triazol-3-yl)ethan-1-amine - 1H-1,2,4-Triazole
- N-Methylamine
C₅H₁₀N₄ Triazole ring with three nitrogen atoms Broader hydrogen-bonding capacity; antiviral applications

Functional Group Influence

  • Aromatic Substitution : The 1-phenyl group distinguishes it from compounds with alkyl or heteroaromatic substituents (e.g., N-[(1-methyl-1H-pyrrol-2-yl)methyl] derivatives ), favoring interactions with hydrophobic binding pockets .
  • Heterocyclic Diversity : Unlike triazole-containing analogues (e.g., ), the pyrazole ring offers fewer hydrogen-bond acceptors but greater conformational rigidity, affecting target selectivity .

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